molecular formula C10H19NO4 B8765077 4-((Tert-butoxycarbonyl)methylamino)butanoic acid

4-((Tert-butoxycarbonyl)methylamino)butanoic acid

Cat. No.: B8765077
M. Wt: 217.26 g/mol
InChI Key: JELISUHKJFFCGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-((Tert-butoxycarbonyl)methylamino)butanoic acid is a chemical compound with a complex structure that includes a butanoic acid backbone and a tert-butoxycarbonyl (Boc) protecting group. This compound is often used in organic synthesis, particularly in the preparation of peptides and other complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((Tert-butoxycarbonyl)methylamino)butanoic acid typically involves the reaction of butanoic acid derivatives with tert-butoxycarbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the Boc group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

4-((Tert-butoxycarbonyl)methylamino)butanoic acid undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The Boc group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions often require acidic or basic conditions, depending on the desired product.

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, amines, and various substituted derivatives.

Scientific Research Applications

4-((Tert-butoxycarbonyl)methylamino)butanoic acid is widely used in scientific research, particularly in the fields of:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the preparation of peptides and proteins for biochemical studies.

    Medicine: Investigated for its potential therapeutic applications, including drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-((Tert-butoxycarbonyl)methylamino)butanoic acid involves its role as a protecting group in organic synthesis. The Boc group protects amine functionalities during chemical reactions, preventing unwanted side reactions. The Boc group can be removed under acidic conditions, revealing the free amine for further reactions.

Comparison with Similar Compounds

Similar Compounds

  • Butanoic acid, 4-[[(1,1-dimethylethoxy)carbonyl]amino]-2-oxo-, methyl ester
  • Butanoic acid, 4-[[(1,1-dimethylethoxy)carbonyl]amino]-, 2,5-dioxo-1-pyrrolidinyl ester
  • Butanoic acid, 4-[[(1,1-dimethylethoxy)carbonyl]amino]-3,3-dimethyl-

Uniqueness

What sets 4-((Tert-butoxycarbonyl)methylamino)butanoic acid apart from similar compounds is its specific structure and the presence of the Boc protecting group, which makes it particularly useful in peptide synthesis and other applications requiring selective protection of amine groups.

Properties

Molecular Formula

C10H19NO4

Molecular Weight

217.26 g/mol

IUPAC Name

4-[[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]butanoic acid

InChI

InChI=1S/C10H19NO4/c1-10(2,3)15-9(14)7-11-6-4-5-8(12)13/h11H,4-7H2,1-3H3,(H,12,13)

InChI Key

JELISUHKJFFCGF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CNCCCC(=O)O

Origin of Product

United States

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